2-hydroxy-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
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Overview
Description
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrimidine core, which is a common structure in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the sulfonamide group and the 3-methylphenylmethylsulfanyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives.
Scientific Research Applications
2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into mechanisms of action.
Pharmaceuticals: The compound may serve as a lead compound for the development of new therapeutic agents.
Chemical Research: Its unique structure allows for the exploration of new chemical reactions and synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrimidine core can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-HYDROXY-N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
- 2-HYDROXY-N-(2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE
Uniqueness
The uniqueness of 2-HYDROXY-N-(2-{[(3-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenylmethylsulfanyl group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Properties
Molecular Formula |
C14H17N3O4S2 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-3-2-4-11(7-10)9-22-6-5-16-23(20,21)12-8-15-14(19)17-13(12)18/h2-4,7-8,16H,5-6,9H2,1H3,(H2,15,17,18,19) |
InChI Key |
ZFBCVQROZOFURV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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